molecular formula C19H21N3O5 B4089150 N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide

N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide

Cat. No. B4089150
M. Wt: 371.4 g/mol
InChI Key: LRULJABSRXBARK-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is commonly referred to as MNBA and is a derivative of benzamide. The synthesis of MNBA is a complex process that involves several steps and requires specialized equipment.

Mechanism of Action

The mechanism of action of MNBA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. MNBA has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell growth and proliferation.
Biochemical and Physiological Effects:
MNBA has been shown to have several biochemical and physiological effects. MNBA has been shown to induce apoptosis, which is programmed cell death, in cancer cells. MNBA has also been shown to reduce inflammation and oxidative stress in various cell types. MNBA has been shown to have a low toxicity profile, which makes it a promising compound for use in research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNBA in lab experiments is its low toxicity profile, which makes it a safe compound to use in research. MNBA is also relatively easy to synthesize, which makes it readily available for use in research. One of the limitations of using MNBA in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on MNBA. One area of research is in the development of MNBA analogs with improved solubility and potency. Another area of research is in the development of MNBA as a potential therapeutic agent for cancer and neurodegenerative diseases. MNBA could also be studied for its potential applications in other research fields such as drug discovery and development.

Scientific Research Applications

MNBA has been extensively studied for its potential applications in various research fields. One of the main areas of research is in the field of cancer research. MNBA has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNBA has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-nitro-4-(oxolan-2-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c1-26-15-7-5-14(6-8-15)21-19(23)13-4-9-17(18(11-13)22(24)25)20-12-16-3-2-10-27-16/h4-9,11,16,20H,2-3,10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULJABSRXBARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCC3CCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide
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N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide
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N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide
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N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide
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N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide
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N-(4-methoxyphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide

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